7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a triazolopyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the pyrazole ring through cyclization reactions. The triazolopyrimidine moiety is then introduced via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases and proteases, disrupting key cellular processes. The compound’s unique structure allows it to bind to active sites of target proteins, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine moiety and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also contain a pyrazole ring fused with a triazolopyrimidine structure and are used in similar research applications
Uniqueness
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C15H14N6O2 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
7-[1-(furan-2-ylmethyl)-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N6O2/c1-10-7-20(8-12-4-3-5-22-12)19-14(10)23-13-6-11(2)18-15-16-9-17-21(13)15/h3-7,9H,8H2,1-2H3 |
InChI Key |
IPYSJYZAAPYEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3=NN(C=C3C)CC4=CC=CO4 |
Origin of Product |
United States |
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